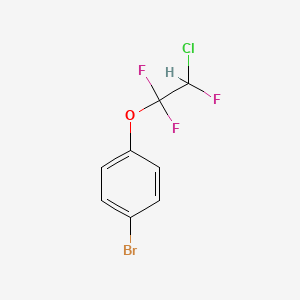
3-hydrazinyl-1-methyl-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydrazinyl-1-methyl-1H-pyrazole is a heterocyclic compound featuring a pyrazole ring substituted with a hydrazinyl group at the 3-position and a methyl group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
-
Hydrazinolysis of 3-chloro-1-methyl-1H-pyrazole
Starting Material: 3-chloro-1-methyl-1H-pyrazole
Reagent: Hydrazine hydrate
Conditions: Reflux in ethanol or methanol
Reaction: The chlorine atom is substituted by the hydrazinyl group to form 3-hydrazinyl-1-methyl-1H-pyrazole.
-
Cyclization of 1-methyl-3-(hydrazinocarbonyl)pyrazole
Starting Material: 1-methyl-3-(hydrazinocarbonyl)pyrazole
Conditions: Heating under reflux
Reaction: The hydrazinocarbonyl group undergoes cyclization to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale hydrazinolysis reactions, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of hydrazine hydrate in excess and controlled temperature conditions are crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation
Reagents: Hydrogen peroxide, potassium permanganate
Conditions: Aqueous or organic solvents, mild heating
Products: Oxidized derivatives such as 3-oxo-1-methyl-1H-pyrazole
-
Reduction
Reagents: Sodium borohydride, lithium aluminum hydride
Conditions: Anhydrous solvents, low temperatures
Products: Reduced derivatives such as 3-amino-1-methyl-1H-pyrazole
-
Substitution
Reagents: Alkyl halides, acyl chlorides
Conditions: Base (e.g., sodium hydroxide), organic solvents
Products: Substituted pyrazoles with various functional groups at the 3-position
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substituting Agents: Alkyl halides, acyl chlorides
Solvents: Ethanol, methanol, dichloromethane, tetrahydrofuran
Scientific Research Applications
Chemistry
3-Hydrazinyl-1-methyl-1H-pyrazole is used as a building block in organic synthesis, particularly in the formation of more complex heterocyclic compounds
Biology
In biological research, this compound is investigated for its potential as an enzyme inhibitor. Its structure allows it to interact with active sites of enzymes, potentially leading to the development of new therapeutic agents.
Medicine
The compound is explored for its anticancer and antimicrobial properties
Industry
In the industrial sector, this compound is used in the production of dyes and pigments. Its reactivity with various substrates makes it a versatile intermediate in the manufacture of specialty chemicals.
Mechanism of Action
The mechanism by which 3-hydrazinyl-1-methyl-1H-pyrazole exerts its effects involves the interaction with specific molecular targets, such as enzymes or receptors. The hydrazinyl group can form hydrogen bonds and coordinate with metal ions, influencing the activity of the target molecules. This interaction can lead to inhibition or activation of biological pathways, depending on the context.
Comparison with Similar Compounds
Similar Compounds
-
3-Amino-1-methyl-1H-pyrazole
- Similar structure but with an amino group instead of a hydrazinyl group.
- Used in similar applications but with different reactivity profiles.
-
3-Hydrazinyl-1-phenyl-1H-pyrazole
- Contains a phenyl group at the 1-position instead of a methyl group.
- Exhibits different physical and chemical properties due to the bulkier substituent.
Uniqueness
3-Hydrazinyl-1-methyl-1H-pyrazole is unique due to its specific substitution pattern, which imparts distinct reactivity and interaction capabilities. The presence of both a hydrazinyl and a methyl group allows for versatile modifications and applications in various fields, distinguishing it from other pyrazole derivatives.
Properties
CAS No. |
1536814-41-1 |
|---|---|
Molecular Formula |
C4H8N4 |
Molecular Weight |
112.13 g/mol |
IUPAC Name |
(1-methylpyrazol-3-yl)hydrazine |
InChI |
InChI=1S/C4H8N4/c1-8-3-2-4(6-5)7-8/h2-3H,5H2,1H3,(H,6,7) |
InChI Key |
GCQKCJXOYJFHJA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=N1)NN |
Purity |
0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



